molecular formula C14H17N3O2S B2828945 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034544-70-0

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2828945
CAS No.: 2034544-70-0
M. Wt: 291.37
InChI Key: HBGFHIWVNKAMIW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a urea moiety linked to a methoxyethyl group and a thiophen-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps:

    Formation of the thiophen-pyridinyl intermediate: This step involves the coupling of thiophene and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the methoxyethyl group: This can be achieved through nucleophilic substitution reactions where a suitable methoxyethyl halide reacts with the intermediate.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophen-pyridinyl moiety can interact with aromatic residues in proteins, while the urea group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may reduce its binding affinity in biological systems.

    1-(2-Methoxyethyl)-3-((2-(furan-3-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of thiophene, which can alter its electronic properties.

Uniqueness

1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-19-7-6-16-14(18)17-9-11-3-2-5-15-13(11)12-4-8-20-10-12/h2-5,8,10H,6-7,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGFHIWVNKAMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=C(N=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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